methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate hydrochloride
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Overview
Description
Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate hydrochloride is a chemical compound belonging to the benzazepine class Benzazepines are heterocyclic compounds that contain a benzene ring fused to an azepine ring
Mechanism of Action
Target of Action
Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate hydrochloride is a biologically active compound . .
Biochemical Pathways
Benzazepines, a class of compounds to which this compound belongs, have been found to exhibit a range of biological activities, including potential treatments for cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-phenylpropan-1-amine.
Acylation: The amine is acylated using methyl chloroformate to form an intermediate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate hydrochloride can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including its use as a precursor for drug development.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its biological activity and potential as a pharmacological agent.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine: A structurally similar compound with potential biological activity.
Ethyl 1-methyl-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate: Another benzazepine derivative with different functional groups.
Uniqueness
Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate hydrochloride is unique due to its specific functional groups and potential applications in various fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-10-7-3-2-5-9(10)6-4-8-13-11;/h2-3,5,7,11,13H,4,6,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNBEYCDJNNORM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2CCCN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126160-44-7 |
Source
|
Record name | methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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